CCR5 receptor antagonists are a class of compounds that block the CCR5 receptor, a protein found on the surface of certain cells, including white blood cells. The CCR5 receptor plays a crucial role in the immune system and is involved in inflammatory responses. Additionally, the CCR5 receptor serves as a co-receptor for certain strains of the human immunodeficiency virus (HIV) to enter and infect cells [].
[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride is a chemical compound that belongs to a class of piperidine derivatives. It is characterized by the presence of a bipiperidine structure, which is a bicyclic compound featuring two piperidine rings. The compound is typically synthesized for research purposes and may exhibit various biological activities.
This compound can be synthesized through various organic chemistry methods, often involving the reaction of piperidine derivatives with benzyl and amine groups. The synthesis may involve multiple steps, including the formation of intermediates that are further processed to yield the final product.
The compound is classified under organic compounds, specifically as an amine due to the presence of an amino group. Its structural complexity allows it to be categorized in medicinal chemistry and pharmacology, where it may be explored for potential therapeutic applications.
The synthesis of [(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride can be achieved through several methods:
The synthesis may require specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and catalysts (such as Lewis acids) to facilitate reactions. Purification techniques such as recrystallization or chromatography are essential to isolate the desired product from by-products.
The molecular structure of [(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride includes:
Key structural data may include:
The compound can participate in various chemical reactions typical for amines and piperidines:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess progress and purity.
The mechanism of action for [(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride could involve interaction with neurotransmitter receptors or transporters due to its structural similarity to known psychoactive compounds:
Experimental data from pharmacological studies would provide insights into its efficacy and potential side effects.
Relevant analyses might include spectroscopic data (NMR, IR) and thermal analysis (TGA, DSC) to characterize stability and phase transitions.
[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride is primarily used in:
Research into this compound may also explore its potential therapeutic effects, safety profiles, and mechanisms underlying its biological activity.
Bipiperidine architectures deliver superior spatial coverage compared to monocyclic piperidines, enabling simultaneous engagement with multiple binding pockets. The 1,4'-bipiperidinyl motif in particular adopts defined conformational states that project N- and C-terminal modifications into distinct spatial quadrants. This scaffold’s protonation adaptability allows modulation of blood-brain barrier penetration: the doubly protonated form predominates at physiological pH, enhancing solubility for intravenous delivery, while the mono-protonated state promotes CNS penetration [5].
Table 1: Pharmacological Advantages of Bipiperidine Scaffolds Over Monocyclic Piperidines
Property | Monocyclic Piperidine | 1,4'-Bipiperidine | Pharmacological Impact |
---|---|---|---|
Conformational Freedom | Limited torsional angles | 6 rotatable bonds | Enhanced target fitting |
pKa Range (Nitrogen) | 10.0-11.0 | 8.5-9.5 & 10.0-11.0 | Tunable membrane permeability |
3D Vector Projection | 2-3 directions | 4-5 directions | Multi-pocket engagement capability |
Synthetic Versatility | Moderate | High | Streamlined analog development |
The [(1'-benzyl-1,4'-bipiperidin-4-yl)methyl]amine substructure specifically positions the benzyl group within hydrophobic receptor clefts while the aminomethyl extension forms hydrogen-bond networks. Molecular modeling studies indicate this arrangement creates three-point anchoring: (1) benzyl aromatic stacking, (2) tertiary amine charge-charge interaction, and (3) primary amine hydrogen bonding. This multi-modal binding capability explains the scaffold’s prevalence in protease inhibitors, kinase modulators, and G-protein-coupled receptor (GPCR) ligands [5] [9].
Terminal functionalization of piperidine scaffolds directly influences pharmacokinetic performance and target engagement kinetics. In the case of [(1'-benzyl-1,4'-bipiperidin-4-yl)methyl]amine, strategic modifications address specific drug design challenges:
N-Terminal Benzylation: Introduction of the benzyl group at the piperidine nitrogen enhances receptor affinity through π-π stacking with aromatic residues in hydrophobic binding pockets (e.g., Phe112 in CCR5). This modification concurrently increases lipophilicity (cLogP +1.2), improving tissue distribution but requiring salt formation (trihydrochloride) to maintain aqueous solubility [5] [8].
C-Terminal Aminomethylation: The 4-aminomethyl extension serves as a hydrogen-bond donor/acceptor switch that mimics natural polyamine substrates. This moiety’s protonation state modulates interactions with aspartate/glutamate residues in enzymatic targets. Synthetic access to this position is achieved through reductive amination of 4-formyl-1-Boc-piperidine intermediates, followed by deprotection and benzylation sequences [3] .
Table 2: Impact of Terminal Modifications on Compound Properties
Modification Site | Chemical Group | Δ Binding Affinity | Solubility (mg/mL) | Synthetic Approach |
---|---|---|---|---|
N-Terminus | Benzyl | 12-fold increase | 1.2 (free base) | SN2 alkylation |
45.8 (tri-HCl) | ||||
C-Terminus | Aminomethyl | 8-fold increase | Minimal change | Reductive amination |
The trihydrochloride salt form counterbalances the increased logP from benzylation, yielding a water-soluble crystalline solid (aqueous solubility >45 mg/mL) suitable for parenteral formulations. This salt strategy maintains bioavailability while preserving the molecule’s ability to cross cell membranes via passive diffusion and active transport mechanisms [9].
The discovery of CCR5's critical role in HIV-1 entry (R5-tropic strains) catalyzed extensive exploration of piperidine-based antagonists. Early leads like UK-107,543 and UK-179,645 featured monocyclic piperidines but exhibited hERG channel affinity leading to cardiotoxicity concerns. Medicinal chemistry efforts focused on bipiperidine scaffolds to circumvent these limitations while maintaining antiviral potency [4] [8].
Pfizer’s maraviroc development program exemplified rational scaffold optimization:
Table 3: Evolution of Piperidine-Based CCR5 Antagonists
Compound | Scaffold | CCR5 IC₅₀ (nM) | hERG IC₅₀ (μM) | Clinical Status |
---|---|---|---|---|
UK-107,543 | Monocyclic piperidine | 400 | 0.3 | Preclinical |
Lead Compound | Bipiperidine | 45 | 1.5 | Optimization |
Maraviroc | Tropane-bridged | 0.2 | >10 | FDA-approved |
The [(1'-benzyl-1,4'-bipiperidin-4-yl)methyl]amine motif represents a structural hybrid between these developmental candidates and maraviroc. Its unconstrained bipiperidine system provides conformational adaptability absent in tropane systems, potentially enabling novel binding modes against resistant HIV strains. The electron-rich benzyl group may engage CCR5 through allosteric pocket displacement rather than competitive binding, as demonstrated in maraviroc’s mechanism [4] [8].
The trihydrochloride salt form of this compound mirrors modern formulation approaches seen in maraviroc hydrochloride, addressing the bioavailability challenges common to highly lipophilic GPCR antagonists. Current research explores this scaffold’s utility beyond virology – particularly in oncology where CCR5 signaling promotes tumor metastasis, and in inflammatory disorders involving chemokine-driven leukocyte migration [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: